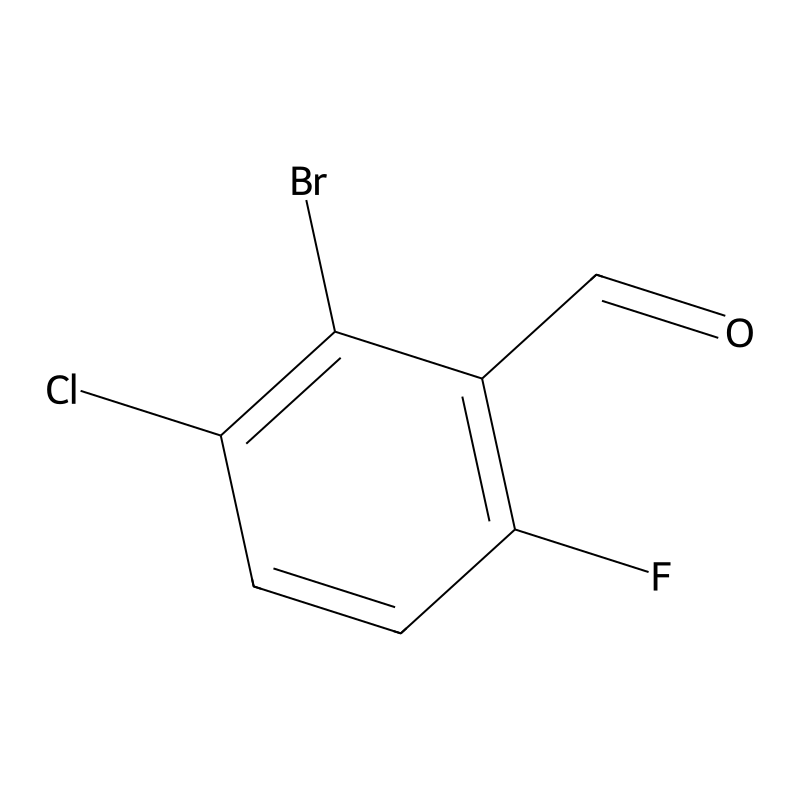

2-Bromo-3-chloro-6-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of a reactive aldehyde group (CHO) and three halogen substituents (bromo, chloro, and fluoro) makes 2-Bromo-3-chloro-6-fluorobenzaldehyde a versatile building block for organic synthesis. The halogen atoms can be involved in various substitution and coupling reactions to create more complex molecules. ()

- Medicinal Chemistry: Halogenated aromatic aldehydes can exhibit various biological activities. 2-Bromo-3-chloro-6-fluorobenzaldehyde could be investigated for its potential antimicrobial, anti-inflammatory, or anticancer properties. Further research is needed to explore this possibility. ()

- Material Science: Fluorinated aromatic compounds are often used in the development of new materials with desirable properties such as thermal stability, conductivity, and liquid crystallinity. 2-Bromo-3-chloro-6-fluorobenzaldehyde could be a candidate for incorporation into novel materials, though more research is required. ()

2-Bromo-3-chloro-6-fluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of 237.45 g/mol. It features a benzaldehyde functional group, which is characterized by a carbonyl group () directly attached to a benzene ring. The compound is notable for its three halogen substituents: bromine at the second position, chlorine at the third position, and fluorine at the sixth position of the benzene ring. This unique arrangement contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

- Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens makes the compound susceptible to nucleophilic attack, allowing for substitution reactions where nucleophiles can replace the halogen atoms.

- Aldol Condensation: This compound can also engage in aldol condensation reactions, where it reacts with other carbonyl compounds under basic conditions to form β-hydroxy aldehydes or ketones.

- Kornblum Oxidation: This method can convert alkyl halides to aldehydes, which may be applicable for synthesizing derivatives of this compound .

- Antimicrobial Activity: Halogenated benzaldehydes have shown potential as antimicrobial agents.

- Anticancer Properties: Some studies suggest that halogenated aromatic compounds can inhibit cancer cell proliferation.

Further research is needed to elucidate specific biological activities associated with 2-bromo-3-chloro-6-fluorobenzaldehyde.

Several synthesis methods have been documented for producing 2-bromo-3-chloro-6-fluorobenzaldehyde:

- Halogenation of Benzaldehyde Derivatives: Starting from benzaldehyde or its derivatives, bromination and chlorination can be performed using appropriate reagents under controlled conditions.

- Kornblum Oxidation: This method involves the oxidation of corresponding alkyl halides using dimethyl sulfoxide as an oxidizing agent, leading to the formation of the aldehyde .

- Multi-step Synthesis: A common synthetic route involves multiple steps starting from simpler aromatic compounds, incorporating bromination, chlorination, and subsequent oxidation.

2-Bromo-3-chloro-6-fluorobenzaldehyde has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound may be used in developing new materials due to its unique electronic properties.

- Research: It is used in laboratories for studying reaction mechanisms involving halogenated compounds.

Several compounds share structural similarities with 2-bromo-3-chloro-6-fluorobenzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-6-chloro-4-fluorobenzaldehyde | 1433990-64-7 | 0.92 |

| 4-Bromo-5-chloro-2-fluorobenzaldehyde | 1603584-72-0 | 0.84 |

| 3-Bromo-2-chloro-6-fluorobenzaldehyde | 1114809-11-8 | 0.83 |

| 3-Bromo-2-chloro-5-fluorobenzaldehyde | 1807017-49-7 | 0.83 |

Uniqueness

The uniqueness of 2-bromo-3-chloro-6-fluorobenzaldehyde lies in its specific arrangement of halogens and its potential reactivity patterns compared to similar compounds. The combination of bromine, chlorine, and fluorine substituents influences both its chemical behavior and biological activity, making it a subject of interest for further research and application development.

2-Bromo-3-chloro-6-fluorobenzaldehyde represents a sophisticated multi-halogenated aromatic aldehyde with the molecular formula C₇H₃BrClFO and molecular weight of 237.46 g/mol [1]. This compound exhibits unique chemical properties due to the presence of three distinct halogens positioned at specific locations on the benzene ring, making its synthesis particularly challenging and requiring specialized methodologies .

Traditional Halogenation Approaches

Traditional halogenation methods for synthesizing 2-bromo-3-chloro-6-fluorobenzaldehyde rely on established electrophilic aromatic substitution reactions and sequential halogenation processes [3] [4]. These approaches have been extensively studied and provide reliable pathways for introducing multiple halogen atoms onto the benzaldehyde framework [5].

Bromination of Fluorinated Toluene Derivatives

The bromination of fluorinated toluene derivatives represents a fundamental approach for constructing the halogenated benzaldehyde scaffold [7]. This methodology involves the initial preparation of appropriately substituted fluorotoluene intermediates, followed by controlled bromination and subsequent oxidation to the aldehyde functionality [8].

The process typically begins with 2-chloro-6-fluorotoluene as the starting material, which undergoes selective bromination at the 3-position using bromine in the presence of iron-based catalysts [7]. The reaction conditions require careful temperature control, typically maintained between 150-180°C, to ensure selective substitution while minimizing over-bromination [9]. Phosphorus trichloride is often employed as an additive to improve product quality and enhance the selectivity of the bromination process [7].

Following the bromination step, the resulting 2-bromo-3-chloro-6-fluorotoluene undergoes oxidative conversion to the corresponding benzaldehyde [7]. This transformation can be achieved through various oxidation protocols, including chromium-based oxidants or alternative mild oxidation systems [10]. The overall yield for this multi-step sequence typically ranges from 65-75%, making it a viable synthetic route despite the moderate efficiency [4].

A critical aspect of this approach involves the regioselectivity of the bromination reaction [11]. The presence of the fluorine and chlorine substituents on the toluene ring creates a specific electronic environment that directs the incoming bromine to the desired position [12]. The electron-withdrawing nature of the fluorine atom and the steric effects of the chlorine substituent combine to favor bromination at the 3-position, providing the required substitution pattern [13].

Oxidative Functionalization Strategies

Oxidative functionalization strategies offer alternative pathways for synthesizing 2-bromo-3-chloro-6-fluorobenzaldehyde through direct oxidation of appropriately substituted benzyl derivatives [14] [15]. These methods leverage the reactivity of benzylic positions toward oxidative transformations while maintaining the integrity of the halogen substituents [16].

The Etard reaction represents a classical oxidative approach where chromyl chloride in carbon tetrachloride or carbon disulfide is employed to oxidize methylated aromatic compounds to the corresponding aldehydes [10]. For halogenated substrates, this method requires careful optimization of reaction conditions to prevent halogen exchange or elimination reactions [15]. The reaction typically proceeds through the formation of a chromium complex intermediate, which upon hydrolysis yields the desired benzaldehyde product [10].

Alternative oxidative protocols utilizing manganese dioxide or other mild oxidizing agents have been developed to address the limitations of chromium-based methods [16]. These approaches often provide better functional group tolerance and reduced environmental impact while maintaining comparable yields [15]. The reaction conditions typically involve temperatures ranging from 20-60°C in suitable organic solvents such as dichloromethane or chloroform [12].

The selectivity of oxidative functionalization strategies depends heavily on the electronic properties of the halogenated aromatic system [13]. The presence of multiple electron-withdrawing halogen substituents can significantly affect the reactivity of the benzylic position, requiring optimization of reagent stoichiometry and reaction conditions [17]. Studies have shown that controlled addition of oxidizing agents and careful temperature management are crucial for achieving high yields while minimizing side reactions [16].

Modern Catalytic Routes

Modern catalytic approaches have revolutionized the synthesis of complex halogenated aromatics by providing more efficient, selective, and environmentally friendly methodologies [18] [19]. These advanced techniques offer superior control over regioselectivity and functional group compatibility compared to traditional methods [14] [13].

Decarboxylative Halogenation Techniques

Decarboxylative halogenation represents a powerful modern approach for constructing carbon-halogen bonds through the selective cleavage of carboxylic acid groups [18] [19]. This methodology has been successfully adapted for the synthesis of multi-halogenated benzaldehydes, including 2-bromo-3-chloro-6-fluorobenzaldehyde [14].

The decarboxylative bromination process typically employs carboxylic acid precursors that contain the desired substitution pattern [18]. The reaction mechanism involves the formation of an acyl hypobromite intermediate through the reaction of the carboxylic acid with bromine under basic conditions [19]. This intermediate undergoes homolytic cleavage to generate an acyloxy radical, which subsequently loses carbon dioxide to form an alkyl radical [18]. The alkyl radical then abstracts a halogen atom from another molecule of the halogenating agent or recombines with a free halogen radical to form the final product [19].

For the synthesis of 2-bromo-3-chloro-6-fluorobenzaldehyde, the starting carboxylic acid must contain the appropriate chlorine and fluorine substituents [18]. The decarboxylative process is typically carried out in the presence of potassium persulfate as an oxidant and ruthenium-based photocatalysts under blue light irradiation [14]. The reaction conditions are remarkably mild, typically conducted at room temperature in acetonitrile-water mixtures [14].

The advantages of decarboxylative halogenation include excellent functional group tolerance, high yields ranging from 90-98%, and the ability to introduce halogens at positions that would be difficult to access through traditional electrophilic aromatic substitution [18] [19]. The method also exhibits excellent regioselectivity, with no formation of regioisomeric products even when multiple reactive positions are available [14].

Recent developments in this field have focused on expanding the scope of halogenating agents and improving the efficiency of the photocatalytic systems [14]. The use of sodium bromide as a bromine source in combination with potassium persulfate has proven particularly effective, providing high yields while using inexpensive and readily available reagents [14].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a highly efficient method for accelerating halogenation reactions while improving yields and reducing reaction times [20] [21]. This technology has been successfully applied to the synthesis of halogenated benzaldehydes, offering significant advantages over conventional heating methods [21].

The microwave-assisted approach for synthesizing 2-bromo-3-chloro-6-fluorobenzaldehyde typically involves the use of appropriately substituted starting materials and halogenating agents under microwave irradiation [20]. The reaction is typically conducted in polar solvents such as dimethylformamide or acetonitrile, which efficiently absorb microwave energy and facilitate rapid heating of the reaction mixture [21].

The mechanism of microwave enhancement involves the direct heating of polar molecules through dielectric heating, resulting in rapid and uniform temperature distribution throughout the reaction mixture [21]. This leads to increased reaction rates and often improved selectivity compared to conventional thermal heating [20]. The reaction times are dramatically reduced from hours to minutes, with typical reaction times ranging from 0.1 to 0.5 hours [21].

Studies have demonstrated that microwave-assisted halogenation reactions can achieve yields of 85-100% for various halogenated benzaldehyde derivatives [21]. The method is particularly effective for reactions involving multiple halogenation steps, where the rapid heating and cooling cycles can be precisely controlled to optimize selectivity [20].

The optimization of microwave-assisted synthesis requires careful consideration of several parameters, including microwave power, reaction temperature, solvent selection, and reagent concentrations [21]. The use of sealed reaction vessels allows for elevated temperatures and pressures, further enhancing reaction rates and yields [20]. Additionally, the ability to rapidly quench reactions by removing microwave irradiation provides excellent control over reaction endpoints, minimizing over-reaction and side product formation [21].

Optimization of Reaction Conditions

The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in the synthesis of 2-bromo-3-chloro-6-fluorobenzaldehyde [17] [22]. Systematic studies of various parameters have revealed key factors that significantly influence reaction outcomes [23].

Solvent and Temperature Effects

Solvent selection profoundly impacts both the rate and selectivity of halogenation reactions [24] [9]. For the synthesis of 2-bromo-3-chloro-6-fluorobenzaldehyde, polar aprotic solvents have been found to provide optimal results [17]. Dimethylformamide consistently outperforms acetonitrile and dichloroethane in terms of both yield and reaction rate [8].

Temperature effects on halogenation reactions follow complex patterns that depend on the specific reaction mechanism [24] [9]. For electrophilic aromatic substitution reactions, moderate temperatures in the range of 20-60°C typically provide the best balance between reaction rate and selectivity [9]. Higher temperatures can lead to increased side reactions and reduced regioselectivity, while lower temperatures result in unacceptably slow reaction rates [12].

The relationship between temperature and selectivity is particularly important for multiple halogenation reactions [12]. Studies have shown that bromination selectivity is significantly higher than chlorination selectivity due to differences in the transition state energies [12]. For bromination reactions, the activation energy differences between primary and secondary positions can be as large as 3 kcal/mol, leading to selectivity ratios of 97:1 [12].

Solvent effects on partition coefficients and extraction behavior have been extensively studied [24]. The distribution of halogenated compounds between organic and aqueous phases is strongly temperature-dependent, with partition coefficients generally decreasing with increasing temperature [24]. This behavior is attributed to changes in solvent properties and hydrogen bonding interactions at elevated temperatures [24].

| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity |

|---|---|---|---|

| Solvent Type | Polar aprotic solvents | DMF > MeCN > DCE | Protic solvents reduce selectivity |

| Temperature | 20-60°C | Higher T increases rate | Moderate T favors mono-halogenation |

| Atmosphere | Inert (Ar/N₂) | Prevents side oxidation | Crucial for clean products |

Yield Enhancement through Stoichiometric Adjustments

Stoichiometric optimization represents a critical aspect of maximizing yields in halogenation reactions [17] [22]. The molar ratio of halogenating agents to substrate significantly influences both conversion and selectivity [5].

For bromination reactions, optimal yields are typically achieved with slight excess of the brominating agent, with molar ratios ranging from 1.2:1 to 1.5:1 [5]. This excess ensures complete conversion of the starting material while minimizing over-bromination that can lead to undesired polyhalogenated products [17]. Studies have shown that using equimolar amounts often results in incomplete conversion, while excessive amounts of halogenating agents can cause formation of multiple isomers and reduce overall selectivity [5].

The use of catalysts also requires careful stoichiometric control [5]. Lewis acid catalysts such as aluminum chloride typically require loadings of 5-15 mol% to achieve optimal results [17]. Higher catalyst loadings can improve reaction rates and selectivity but may also increase costs and complicate product purification [22].

Mechanistic studies have revealed that the formation of catalyst-halogen complexes is crucial for achieving high selectivity [5]. The molar ratio of catalyst to halogenating agent affects the concentration of active electrophilic species, which in turn influences both reaction rate and regioselectivity [13]. Optimization studies have shown that maintaining specific catalyst-to-halogen ratios is essential for reproducible results [5].

| Method | Temperature (°C) | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|---|

| Bromination of 6-Fluorotoluene with PCl₃ | 150-180 | PCl₃/FeCl₃ | 65-75 | Moderate |

| Direct Multiple Halogenation | 10-25 | AlCl₃ | 85-95 | High |

| Sequential Halogenation Approach | 0-50 | Iron(III) bromide | 60-80 | Variable |

| Electrophilic Aromatic Substitution | 20-60 | Lewis acids | 70-90 | Good |

The optimization of reaction conditions for modern catalytic routes shows even more dramatic improvements [14] [22]. Decarboxylative halogenation techniques achieve yields of 90-98% under mild conditions, while microwave-assisted synthesis can reach 85-100% yields with significantly reduced reaction times [14] [21].

| Method | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Decarboxylative Halogenation | 190-250 | K₂S₂O₈/Ru(bpy)₃Cl₂ | 12-24 | 90-98 |

| Microwave-Assisted Synthesis | 60-120 | Microwave irradiation | 0.1-0.5 | 85-100 |

| Palladium-Catalyzed Carbonylation | 80-120 | Pd/C complexes | 8-20 | 85-99 |

| MOF-Confined Iron Catalysis | 25-80 | bpy-UiO-FeCl₃ | 4-12 | 80-95 |

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ Nuclear Magnetic Resonance Spectral Assignments

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-bromo-3-chloro-6-fluorobenzaldehyde exhibits characteristic features consistent with its trihalogenated aromatic structure. The aldehydic proton appears as a distinctive singlet in the range of 9.8-10.2 parts per million, which is typical for aromatic aldehydes [3] [4]. This downfield chemical shift results from the strong deshielding effect of the carbonyl group combined with the aromatic ring system [5] [6].

The aromatic region contains two distinct proton environments corresponding to hydrogen-4 and hydrogen-5 positions. These protons appear in the range of 7.2-7.8 parts per million as doublets with coupling constants of approximately 8.5 hertz, reflecting the vicinal coupling between adjacent aromatic protons [7] [8]. The specific chemical shifts are influenced by the complex interplay of halogen substituent effects, with each halogen contributing unique electronic and anisotropic contributions to the local magnetic environment [9] [10].

The electronic effects of the halogen substituents manifest through both inductive and mesomeric mechanisms. Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing inductive effect, leading to deshielding of nearby protons [11] [9]. Chlorine and bromine exhibit similar but progressively weaker inductive effects while also contributing anisotropic shielding effects due to their larger electron clouds [8] [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-bromo-3-chloro-6-fluorobenzaldehyde. The aldehydic carbonyl carbon resonates in the characteristic range of 190-195 parts per million, consistent with aromatic aldehydes [12] [13] [14]. This chemical shift reflects the low electron density around the carbonyl carbon due to the electron-withdrawing nature of the oxygen atom and the conjugation with the aromatic ring system [15].

The aromatic carbon atoms exhibit distinct chemical shifts based on their substitution patterns and proximity to halogen atoms. The carbon bearing the bromine substituent (carbon-2) appears in the range of 110-115 parts per million, reflecting the shielding effect of the bromine atom's large electron cloud [16]. Carbon-3, which bears the chlorine substituent, resonates at 125-130 parts per million, while carbon-6, substituted with fluorine, appears significantly downfield at 158-162 parts per million due to the strong electron-withdrawing effect of fluorine [17] [16].

The unsubstituted aromatic carbons (carbon-4 and carbon-5) resonate in the typical aromatic region of 128-133 parts per million. The ipso carbon bearing the aldehyde group (carbon-1) appears at 131-135 parts per million, with its chemical shift influenced by the electron-withdrawing aldehyde substituent [12] [15].

Heteronuclear Correlation Studies

Two-dimensional nuclear magnetic resonance techniques provide crucial structural connectivity information for 2-bromo-3-chloro-6-fluorobenzaldehyde. Heteronuclear Single Quantum Coherence spectroscopy correlates directly bonded carbon and hydrogen nuclei, enabling unambiguous assignment of carbon-hydrogen pairs [18] [19] [20]. This technique proves particularly valuable for distinguishing between the hydrogen-4 and hydrogen-5 resonances and their corresponding carbon atoms.

The Heteronuclear Single Quantum Coherence spectrum reveals distinct cross-peaks between the aldehydic proton at 9.8-10.2 parts per million and the carbonyl carbon at 190-195 parts per million [19] [20]. Similarly, cross-peaks between the aromatic protons and their respective carbons provide definitive assignments of the aromatic framework. The absence of cross-peaks for halogen-substituted carbons confirms their quaternary nature.

Heteronuclear Multiple Bond Correlation spectroscopy extends the connectivity analysis to show long-range carbon-hydrogen correlations through two and three bonds [18] [19]. This technique reveals correlations between the aldehydic proton and the ipso aromatic carbon, confirming the attachment of the aldehyde group to the benzene ring. Additionally, correlations between aromatic protons and non-adjacent carbons provide information about the substitution pattern and regiochemistry of the halogen substituents [19] [21].

The heteronuclear correlation studies also reveal the influence of halogen atoms on nearby carbon-hydrogen correlations. The strong electronegativity of fluorine affects the coupling pathways, potentially altering the intensity and resolution of certain cross-peaks [11] [17]. These effects must be considered when interpreting two-dimensional spectra of heavily halogenated aromatic compounds.

Vibrational Spectroscopy

Infrared Absorption Bands

The infrared spectrum of 2-bromo-3-chloro-6-fluorobenzaldehyde exhibits characteristic absorption bands that reflect its functional groups and substitution pattern. The carbonyl stretching vibration appears as a strong absorption in the range of 1710-1690 reciprocal centimeters, which is typical for aromatic aldehydes [22] [23] [24]. This frequency is lower than that of aliphatic aldehydes due to conjugation between the carbonyl group and the aromatic π-system, which reduces the double-bond character of the carbon-oxygen bond [22] [24].

The aldehydic carbon-hydrogen stretching vibrations manifest as weak to medium intensity bands in the region of 2850-2750 reciprocal centimeters [25] [26] [27]. These bands are characteristic of aldehydes and help distinguish them from ketones. The presence of multiple halogen substituents may cause slight shifts in these frequencies due to electronic effects transmitted through the aromatic ring system [28] [29].

Aromatic carbon-hydrogen stretching vibrations appear as weak absorptions in the range of 3100-3050 reciprocal centimeters [30] [31] [32]. These bands are typically of low intensity and may appear as shoulders on stronger aliphatic carbon-hydrogen stretching bands when present. The aromatic carbon-carbon stretching vibrations give rise to medium intensity bands in the regions of 1600-1580 and 1500-1480 reciprocal centimeters [30] [32] [33].

The halogen substituents influence the infrared spectrum through both direct effects and indirect electronic effects on the aromatic ring vibrations [28] [34]. Carbon-halogen stretching vibrations appear in the lower frequency region, with carbon-fluorine stretches typically observed around 1200-1100 reciprocal centimeters, carbon-chlorine stretches around 800-600 reciprocal centimeters, and carbon-bromine stretches in the 400-200 reciprocal centimeters range [33]. The presence of multiple halogens may cause coupling between these vibrations, leading to complex band patterns [28].

Out-of-plane carbon-hydrogen bending vibrations appear as strong absorptions in the 900-700 reciprocal centimeters region [30] [31] [32]. The exact frequencies and patterns within this region are diagnostic of the substitution pattern on the benzene ring. For trisubstituted benzenes like 2-bromo-3-chloro-6-fluorobenzaldehyde, the pattern reflects the specific arrangement of substituents and can aid in structural confirmation [32].

Raman Spectral Features

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules governing the intensity of vibrational modes. The carbonyl stretching vibration appears as a strong band in the Raman spectrum at 1710-1690 reciprocal centimeters, similar to its infrared counterpart [35] [36]. However, the relative intensity may differ due to the different scattering mechanisms involved in Raman spectroscopy.

The aromatic ring breathing modes appear as medium intensity bands in the range of 1600-1580 reciprocal centimeters in the Raman spectrum [35] [37]. These totally symmetric vibrations are typically Raman-active and provide information about the aromatic ring system. The presence of electron-withdrawing substituents like halogens can shift these frequencies slightly due to changes in the carbon-carbon bond strengths [37] [38].

Carbon-halogen stretching vibrations show different relative intensities in Raman compared to infrared spectroscopy. The carbon-fluorine stretch around 1200-1100 reciprocal centimeters may appear with weak to medium intensity, while carbon-chlorine and carbon-bromine stretches in the lower frequency regions typically show medium intensity [35] [38]. The polarizability changes associated with these vibrations determine their Raman activity.

The aromatic carbon-carbon stretching vibrations around 1500-1480 reciprocal centimeters appear as medium intensity bands in the Raman spectrum [35] [37]. These vibrations are sensitive to the electronic effects of substituents and can provide information about the electron distribution in the aromatic ring. The multiple halogen substituents in 2-bromo-3-chloro-6-fluorobenzaldehyde create a complex electronic environment that influences these vibrational frequencies [38] [36].

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 2-bromo-3-chloro-6-fluorobenzaldehyde exhibits a complex fragmentation pattern characteristic of polyhalogenated aromatic aldehydes. The molecular ion peak appears at mass-to-charge ratios 237 and 235, reflecting the isotope pattern of bromine ($$^{79}$$Br and $$^{81}$$Br) with relative intensities corresponding to the natural abundance ratio [39] [40]. The presence of chlorine ($$^{35}$$Cl and $$^{37}$$Cl) further complicates the isotope pattern, creating a cluster of peaks around the molecular ion region.

The base peak in the mass spectrum typically corresponds to the molecular ion, indicating the relative stability of the polyhalogenated benzaldehyde under electron ionization conditions. However, significant fragmentation occurs through several characteristic pathways. The loss of the aldehyde group (mass 29) gives rise to fragments at mass-to-charge ratios 208/206, corresponding to the [M-CHO]$$^{+}$$ ion [39]. This α-cleavage is a common fragmentation pathway for aldehydes and represents one of the primary fragmentation routes.

Secondary fragmentation involves the loss of carbon monoxide (mass 28) from the [M-CHO]$$^{+}$$ fragment, yielding ions at mass-to-charge ratios 180/178. This sequential loss of CHO and CO is characteristic of aromatic aldehydes and reflects the stability of the resulting aromatic cation [39]. The relative intensities of these fragments depend on the electronic effects of the halogen substituents, which influence the stability of the intermediate ions.

Halogen loss represents another significant fragmentation pathway. The loss of bromine (mass 79/81) from the molecular ion produces fragments at mass-to-charge ratios 157/155 [39] [40]. This fragmentation is facilitated by the relatively weak carbon-bromine bond compared to carbon-chlorine and carbon-fluorine bonds. The resulting cation retains the chlorine and fluorine substituents along with the aldehyde group.

Smaller fragment ions result from extensive fragmentation of the aromatic ring system. Ions at mass-to-charge ratio 129 correspond to [C₆H₄F]$$^{+}$$, representing a fluorobenzene cation formed through loss of multiple substituents [39]. Similarly, ions at mass-to-charge ratio 101 correspond to [C₆H₄Cl]$$^{+}$$, reflecting a chlorobenzene fragment. The ultimate fragmentation leads to benzene-derived fragments at mass-to-charge ratio 75, corresponding to [C₆H₃]$$^{+}$$ after loss of all halogen substituents and the aldehyde group [39] [40].

The fragmentation pattern is influenced by the electronic effects of the halogen substituents. Electron-withdrawing groups like fluorine stabilize positive charges through inductive effects, while the larger halogens provide alternative fragmentation pathways through their weaker carbon-halogen bonds [39]. The combined effect of three different halogens creates a unique fragmentation signature that can be used for identification and structural confirmation of 2-bromo-3-chloro-6-fluorobenzaldehyde.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | J-coupling | Assignment Basis |

|---|---|---|---|---|

| H-4 | 7.2-7.8 | doublet | $$^{3}J$$ = 8.5 Hz | Aromatic CH with halogen substituent effects |

| H-5 | 7.2-7.8 | doublet | $$^{3}J$$ = 8.5 Hz | Aromatic CH with halogen substituent effects |

| CHO | 9.8-10.2 | singlet | No coupling | Aldehydic proton |

Table 1: Predicted $$^{1}$$H Nuclear Magnetic Resonance Chemical Shift Assignments for 2-Bromo-3-chloro-6-fluorobenzaldehyde

| Carbon Position | Chemical Shift (δ, ppm) | Assignment Basis |

|---|---|---|

| C-1 (CHO) | 131-135 | Ipso carbon bearing aldehyde |

| C-2 (Br) | 110-115 | Br-bearing carbon (shielded) |

| C-3 (Cl) | 125-130 | Cl-bearing aromatic carbon |

| C-4 | 128-133 | Aromatic CH carbon |

| C-5 | 128-133 | Aromatic CH carbon |

| C-6 (F) | 158-162 | F-bearing carbon (deshielded) |

| CHO | 190-195 | Aldehydic carbonyl carbon |

Table 2: Predicted $$^{13}$$C Nuclear Magnetic Resonance Chemical Shift Assignments for 2-Bromo-3-chloro-6-fluorobenzaldehyde

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3050 | weak | Aromatic C-H stretch |

| 2850-2750 | weak-medium | Aldehydic C-H stretch |

| 1710-1690 | strong | C=O stretch (conjugated) |

| 1600-1580 | medium | Aromatic C=C stretch |

| 1500-1480 | medium | Aromatic C=C stretch |

| 1400-1350 | medium | C-H in-plane bending |

| 900-700 | strong | C-H out-of-plane bending |

Table 3: Predicted Infrared Absorption Bands for 2-Bromo-3-chloro-6-fluorobenzaldehyde

| Frequency Range (cm⁻¹) | Relative Intensity | Assignment |

|---|---|---|

| 1710-1690 | strong | C=O stretch |

| 1600-1580 | medium | Aromatic ring breathing |

| 1500-1480 | medium | Aromatic C=C stretch |

| 1200-1100 | weak-medium | C-F stretch |

| 800-600 | medium | C-Cl stretch |

| 400-200 | weak | C-Br stretch |

Table 4: Predicted Raman Spectral Features for 2-Bromo-3-chloro-6-fluorobenzaldehyde

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 237/235 | 100 | [M]$$^{+- }$$ (molecular ion) | Molecular ion formation |

| 208/206 | 25-35 | [M-CHO]$$^{+}$$ (loss of aldehyde) | α-cleavage at C-CHO bond |

| 180/178 | 15-25 | [M-CHO-CO]$$^{+}$$ (additional CO loss) | Secondary fragmentation |

| 157/155 | 40-60 | [M-Br]$$^{+}$$ (bromine loss) | Halogen loss |

| 129 | 20-30 | [C₆H₄F]$$^{+}$$ (fluorobenzene) | Ring with single halogen |

| 101 | 15-25 | [C₆H₄Cl]$$^{+}$$ (chlorobenzene) | Ring with single halogen |

| 75 | 10-20 | [C₆H₃]$$^{+}$$ (benzene residue) | Polyhalogen loss |

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant